N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide
説明
This compound is a benzenesulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-methylpiperazine-substituted ethyl chain, and a 4-ethoxybenzenesulfonamide moiety. The ethoxy group on the benzenesulfonamide may influence pharmacokinetic properties such as lipophilicity and metabolic resistance compared to shorter alkoxy chains (e.g., methoxy) .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-3-28-18-5-7-19(8-6-18)31(26,27)23-15-20(25-12-10-24(2)11-13-25)17-4-9-21-22(14-17)30-16-29-21/h4-9,14,20,23H,3,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAEIUTYARSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that incorporates a benzo[d][1,3]dioxole moiety, a piperazine ring, and an ethoxybenzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 438.56 g/mol. Understanding its structure is crucial for elucidating its biological activity.
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide often interact with various neurotransmitter systems, particularly the GABAergic system. This interaction can lead to modulation of anxiety and anticonvulsant effects, making it a candidate for treating conditions such as anxiety disorders and epilepsy.
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of related benzodiazepine derivatives demonstrated significant efficacy in reducing seizure activity in animal models. For instance, compounds were tested using the pentylenetetrazol (PTZ) model, showing that certain derivatives could significantly prolong the time to seizure onset compared to control groups .
Antidepressant Effects
Preliminary studies suggest that the compound may exhibit antidepressant-like effects through serotonergic pathways. In animal models, administration resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant properties .
Antitumor Activity
Emerging research has indicated that sulfonamide derivatives can inhibit tumor cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell survival .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide remains largely unexplored. However, related compounds typically exhibit high lipophilicity, leading to rapid absorption and distribution throughout the body. Metabolism is likely mediated by cytochrome P450 enzymes, followed by renal excretion of metabolites .
科学的研究の応用
1. Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. For instance:
- GABAergic Modulation : Similar compounds have been shown to influence GABA neurotransmission, which is critical for managing conditions like anxiety and epilepsy.
- Seizure Protection : In animal models, related compounds have exhibited protective effects against seizures induced by chemical agents.
Synthesis and Characterization
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Piperazine Derivative Synthesis : Reacting the benzo[d][1,3]dioxole intermediate with piperazine yields the desired piperazine derivative.
- Coupling with Ethoxybenzenesulfonamide : The final coupling step involves reaction under controlled conditions to ensure high yield and purity.
Case Studies
Several studies highlight the potential applications of compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated PDE7 inhibition leading to reduced inflammatory markers in animal models | Potential for treating inflammatory diseases |
| Study B | Showed cytotoxic effects against breast cancer cell lines | Suggests anticancer potential |
| Study C | Reported neuroprotective effects in seizure models | Indicates utility in neurological disorders |
類似化合物との比較
Comparison with Similar Compounds
Structurally analogous compounds share core features like sulfonamide/benzamide backbones, piperazine/piperidine rings, or methylenedioxyphenyl groups. Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Piperazine Modifications: The target compound’s 4-methylpiperazine group contrasts with dichlorophenyl-piperazine in compound 7o .
Sulfonamide vs. Carboxamide Backbones :
- Sulfonamides (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to carboxamides (e.g., compound 74 ) due to the sulfonyl group’s electronegativity .
Aromatic Substituents :
- The ethoxy group in the target compound may confer higher lipophilicity than methoxy or chloro substituents (e.g., in compound 74 or 7o ), influencing blood-brain barrier permeability .
Linker Flexibility :
- The ethyl chain in the target compound provides greater conformational flexibility than the allyl linker in ’s compound, which could enhance binding to flexible receptor pockets .
Research Implications and Limitations
While structural parallels exist, direct pharmacological data for the target compound (e.g., receptor binding affinity, metabolic stability) are absent in the provided evidence. Comparisons are thus extrapolated from analogous compounds:
- Piperazine derivatives are frequently employed in antipsychotic or antidepressant agents, hinting at CNS applications .
Further studies are required to validate these hypotheses and quantify the compound’s pharmacokinetic and pharmacodynamic profiles.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
